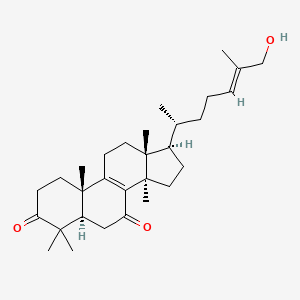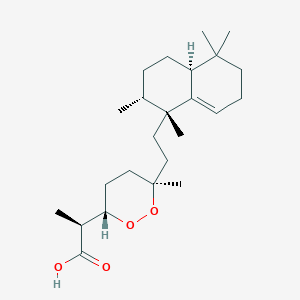
利塞膦酸钠半五水合物
描述
Synthesis Analysis
The synthesis of Risedronate sodium involves a multistep chemical process starting from nicotinic acid. This process includes esterification, followed by a Claisen condensation and the Willgerodt-Kindler reaction, ultimately yielding 3-pyridylacetic acid hydrochloride. This compound is then reacted with phosphorous acid and subsequently converted into its sodium salt form, achieving an overall yield of about 50% (Zhou Cheng-kun, 2008). An improved synthesis method has been developed to solve the solidification problem in the phosphine acidification step by adding activated carbon as a dispersing agent, making the process more suitable for industrial production (Sun Shuxiang, L. Zhimin, & Ren Bao-zeng, 2012).
Molecular Structure Analysis
The molecular structure of Risedronate sodium has been characterized through various analytical techniques. It exists in several hydration states, including the hemi-pentahydrate form, which is the equilibrium form at room temperature and 37°C in the presence of water. Single-crystal X-ray structure determinations have provided proof of assignment for its monohydrate, hemi-pentahydrate, and variable hydrate forms (N. Redman-Furey et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of Risedronate sodium, particularly its hemi-pentahydrate form, includes its behavior upon dehydration and interaction with other compounds. Dehydration studies have shown that gentle heating or exposure to low humidity conditions results in the loss of water, affecting the crystal lattice and possibly leading to reduced crystallinity (C. Lester et al., 2006).
Physical Properties Analysis
The physical properties of Risedronate sodium hemi-pentahydrate, including its solubility and stability under various conditions, have been extensively studied. The compound demonstrates distinct phase changes upon dehydration, which are characterized by adjustments in the crystal lattice as evidenced by X-ray, thermal, IR, Raman, and NMR data (C. Lester et al., 2006).
Chemical Properties Analysis
The interaction of Risedronate sodium with bone mineral, particularly its adsorption on nanocrystalline apatites, suggests a complex mechanism involving ion substitution with phosphate ions at the crystal surface. This interaction is crucial for understanding its efficacy as a bisphosphonate in modifying bone metabolism. Spectroscopic analyses indicate a strong interaction between risedronate ions and calcium ions at the apatitic surface, although under experimental conditions, there is no nucleation of a distinct calcium risedronate salt, implying that the apatite crystals retain their integrity (Farid Errassifi et al., 2014).
科学研究应用
骨吸收疾病的治疗
利塞膦酸钠半五水合物是一种第三代双膦酸盐,其效力是第一代双膦酸盐的 5000 倍 . 它是预防和治疗骨质疏松症的最受欢迎的一线药物之一 . 据美国国家骨质疏松症基金会估计,到 2020 年,美国 50 岁及以上人群中将有 6100 万人患有这种衰弱性疾病 .
口服片剂剂型
利塞膦酸钠以口服片剂形式供应,其含有相当于 5、30、35 或 75 毫克无水利塞膦酸钠的半五水合物形式 . 这些片剂用于治疗骨吸收疾病。
缓释剂型的开发
2010 年 10 月,美国食品药品监督管理局 (FDA) 批准了第二代利塞膦酸钠的缓释剂型 . 这种剂型为患者提供了一种新的给药方法。
反相高效液相色谱 (RP-HPLC) 的分析挑战
由于存在两个极性膦酸酯基团,利塞膦酸钠对 RP-HPLC 构成了分析挑战 . 这使得在常用的 RP 柱上保留变得困难 . 利塞膦酸钠的金属螯合特性会导致在非无金属系统中出现峰形差和分析物回收率低 .
活性药物成分 (API) 的测定
测定 API 并确定杂质和其他相关化合物的存在对于确保制剂安全有效至关重要 . 美国药典 (USP) 专著描述了一种离子色谱 (IC) 方法,用于测定药物物质和产品中的利塞膦酸钠 .
肺气肿的潜在减弱
最近的一项研究探讨了可雾化的利塞膦酸钠-壳聚糖 (CS) 微球诱导肺泡巨噬细胞凋亡的潜力 . 建议吸入这些微球可以抑制弹性蛋白酶灌注后气道扩张和肺稀疏,并减少肺泡实质中的巨噬细胞积累 . 这可能是一种有希望的减弱肺气肿的方法 .
作用机制
Target of Action
Risedronate sodium hemi-pentahydrate primarily targets osteoclasts , which are cells responsible for bone resorption . By inhibiting these cells, it plays a crucial role in maintaining bone metabolism .
Mode of Action
Risedronate sodium hemi-pentahydrate acts as an antiresorptive agent . It has an affinity for hydroxyapatite crystals in bone and binds to bone hydroxyapatite . Bone resorption causes local acidification, releasing risedronic acid which is then taken into osteoclasts by fluid-phase endocytosis .
Biochemical Pathways
The primary biochemical pathway affected by risedronate sodium hemi-pentahydrate is the bone resorption pathway . By inhibiting osteoclast-mediated bone resorption, it modulates bone metabolism and prevents the breakdown of bones .
Pharmacokinetics
It is absorbed in the intestinal tract, and the fraction of the dose absorbed is independent of the dose . The drug is distributed to bone, and the remainder of the dose is excreted in the urine .
Result of Action
The result of risedronate sodium hemi-pentahydrate’s action is the inhibition of bone resorption . This leads to a decrease in bone turnover and an overall increase in bone mass . It is indicated for the treatment of osteoporosis in men, treatment of Paget’s disease, treatment and prevention of osteoporosis in postmenopausal women, and treatment and prevention of glucocorticoid-induced osteoporosis .
Action Environment
The action of risedronate sodium hemi-pentahydrate can be influenced by various environmental factors. For instance, its absorption can be reduced by food or drink intake prior to dosing . Therefore, it is recommended to administer the drug at least 30 minutes before breakfast . Furthermore, the drug’s efficacy can be affected by the patient’s overall health status and the presence of other medical conditions .
安全和危害
未来方向
属性
IUPAC Name |
disodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H11NO7P2.2Na.5H2O/c2*9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;;;;;;;/h2*1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);;;5*1H2/q;;2*+1;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFDYHPNTXOPPO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.O.O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2Na2O19P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
329003-65-8 | |
| Record name | Risedronate sodium hemi-pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329003658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RISEDRONATE SODIUM HEMI-PENTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU2YAQ274O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula of Risedronate sodium hemipentahydrate, and how is this compound typically produced?
A1: Risedronate sodium hemipentahydrate is represented by the chemical formula C7H10NNaO7P2(H2O)2.5 []. A novel production method utilizes 2-(3-pyridyl)-1-hydroxyethane-1,1-bisphosphonic acid (risedronic acid) and a risedronate aqueous solution to generate the final compound [].
Q2: Are there any analytical techniques used to characterize Risedronate sodium hemipentahydrate?
A2: Yes, powder X-ray diffraction has been used to analyze the structural properties of Risedronate sodium hemipentahydrate [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

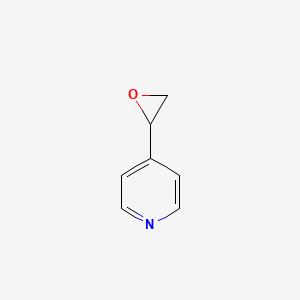
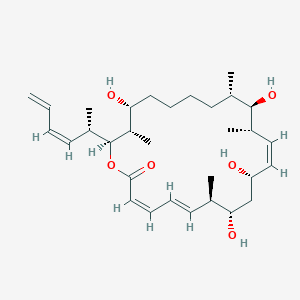
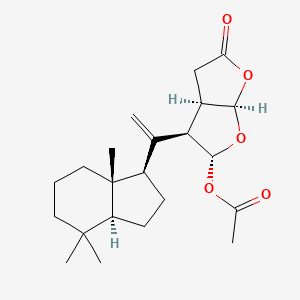
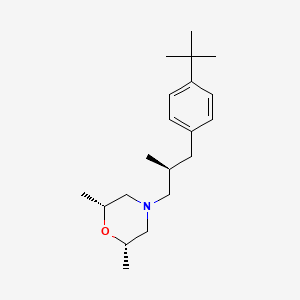

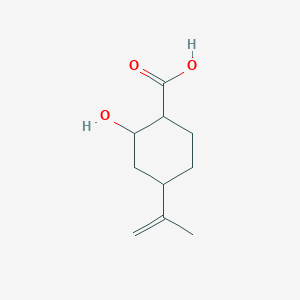
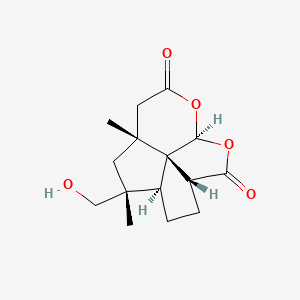

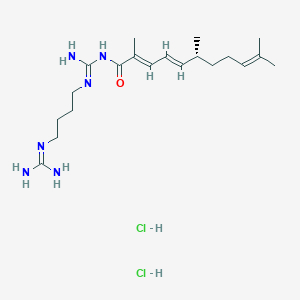
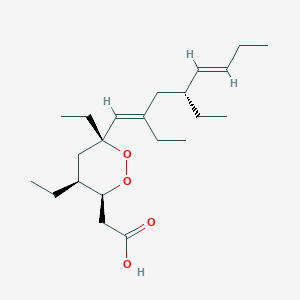
![N-[(2R)-2-[4-(1H-indol-4-yl)-1-piperazinyl]propyl]-N-(2-pyridinyl)cyclohexanecarboxamide](/img/structure/B1250838.png)
![Methyl 3-(benzoyloxy)-8-hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1250840.png)
